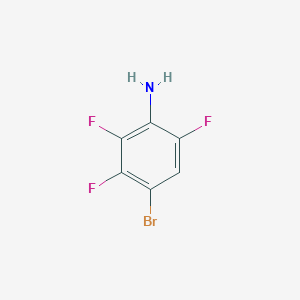

4-Bromo-2,3,6-trifluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3,6-trifluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPYRCPXXIPDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035690-63-1 | |

| Record name | 4-bromo-2,3,6-trifluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Bromo 2,3,6 Trifluoroaniline

Direct Halogenation Approaches to Fluoroanilines

Direct halogenation, specifically electrophilic bromination, stands as the most prevalent method for synthesizing 4-bromo-2,3,6-trifluoroaniline. This involves the reaction of a trifluoroaniline with a brominating agent.

Electrophilic Bromination of Trifluoroaniline Precursors

The core of this synthetic route is the electrophilic aromatic substitution reaction where a bromine atom acts as the electrophile, attacking the electron-rich aniline (B41778) ring. The powerful activating and directing effects of the amino group, along with the deactivating and directing effects of the fluorine atoms, play a crucial role in the outcome of the reaction.

The substitution pattern on the aniline ring is a critical determinant of the incoming bromine atom's position. The amino group is a potent activating group and directs electrophiles to the ortho and para positions. Conversely, the fluorine atoms are deactivating and also have directing effects. In the case of 2,3,6-trifluoroaniline, the position para to the amino group (position 4) is the most favorable for electrophilic attack due to the strong directing effect of the amino group. google.com

However, the formation of positional isomers can occur. For instance, in the bromination of 2-fluoroaniline (B146934), a mixture of 4-bromo-2-fluoroaniline (B1266173) and other isomers can be obtained if the reaction conditions are not carefully controlled. quickcompany.in The electronic effects of substituents significantly influence regioselectivity. Electron-donating groups activate the ring, favoring substitution, while electron-withdrawing groups, like the trifluoromethyl group, can alter the reactivity and direct incoming electrophiles to specific positions. smolecule.com

Table 1: Factors Influencing Regioselectivity in Bromination

| Factor | Influence on Regioselectivity | Example |

| Substituent Position | Directs incoming electrophile to specific positions on the aromatic ring. | The amino group in anilines directs bromination to the ortho and para positions. smolecule.com |

| Electronic Effects | Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it. | The trifluoromethyl group's strong electron-withdrawing nature influences the stability of reaction intermediates. smolecule.com |

| Steric Hindrance | Bulky substituents can hinder attack at adjacent positions. | May lead to substitution at less sterically crowded positions. |

The efficiency of electrophilic bromination can be significantly enhanced by the use of catalytic systems. Lewis acids such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are commonly employed to increase the electrophilicity of the brominating agent. smolecule.com For instance, the bromination of 2-fluoroaniline can be catalyzed by a quaternary ammonium (B1175870) bromide. google.com Copper(II) bromide (CuBr₂) has also been used as a catalyst in aerobic bromination reactions. thieme-connect.comsci-hub.se In some cases, a combination of a Lewis acid and a zeolite, such as HY or HMor, can be used to improve selectivity. google.com The choice of catalyst can impact the reaction rate and the ratio of positional isomers formed. google.com

Table 2: Catalytic Systems for Bromination of Fluoroanilines

| Catalyst | Substrate Example | Effect on Efficiency |

| Quaternary Ammonium Bromide | 2-Fluoroaniline | Facilitates the formation of 4-bromo-2-fluoroaniline. quickcompany.ingoogle.com |

| Ferric Chloride (FeCl₃) | 2,3,4-Trifluoroaniline (B1293922) | Enhances the electrophilicity of the brominating agent. |

| Copper(II) Sulfate (CuSO₄·5H₂O) | 2-Nitroaniline | Catalyzes oxidative bromination. thieme-connect.comsci-hub.se |

| HY or HMor Zeolite with Lewis Acid | Fluorobenzene | Improves para-selectivity. google.com |

Table 3: Solvents Used in the Bromination of Fluoroanilines

| Solvent | Substrate Example | Effect on Reaction |

| N,N-Dimethylformamide (DMF) | Substituted Anilines | Promotes high para-selectivity with NBS. wikipedia.orgchemicalbook.com |

| Dichloromethane (DCM) | 2,3,4-Trifluoroaniline | Common polar aprotic solvent for bromination. |

| Acetonitrile | p-Tolyl Ether | Used with NBS and ammonium acetate (B1210297) as a catalyst. researchgate.net |

| Supercritical Carbon Dioxide (scCO₂) | Fluorobenzene | Allows for uncatalyzed, selective bromination. rsc.org |

| Trifluoromethanesulfonic acid | Fluorobenzene | Promotes electrophilic fluorination. psu.edu |

Utilization of Specific Brominating Agents

Various brominating agents are available for the synthesis of this compound, with N-Bromosuccinimide (NBS) and molecular bromine (Br₂) being the most common.

N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for electrophilic aromatic bromination. wikipedia.org It is often favored for its mild and selective nature, particularly when used in polar solvents like DMF. wikipedia.orgthieme-connect.com Solid-state bromination using NBS has also been reported to yield exclusively nuclear brominated products for certain substituted anilines. rsc.org

Molecular Bromine (Br₂): Direct bromination with molecular bromine is another effective method. This reaction is often carried out in the presence of a catalyst, such as a quaternary ammonium bromide, to enhance the reaction rate and selectivity. quickcompany.ingoogle.com

Other brominating agents that can be employed include dibromantin and 2,4,4,6-tetrabromo-2,5-cyclohexadienone. quickcompany.inresearchgate.net The choice of brominating agent can influence the reaction conditions required and the profile of byproducts formed.

Functional Group Interconversion Pathways to this compound

While direct halogenation is the primary route, the synthesis of this compound can also be approached through the interconversion of functional groups. This strategy involves starting with a trifluoro-substituted benzene (B151609) ring that already contains a different functional group at the 4-position, which is then converted to a bromine atom.

One such pathway could involve a Sandmeyer-type reaction. This would start with a trifluoroaniline that is first diazotized to form a diazonium salt. Subsequent treatment with a copper(I) bromide catalyst would then replace the diazonium group with a bromine atom.

Diazotization and Sandmeyer-Type Reactions for Aromatic Bromination

One of the most established and versatile methods for introducing a halogen atom onto an aromatic ring at a specific position is through the Sandmeyer reaction. wikipedia.org This two-step process begins with the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium group. wikipedia.orgorganic-chemistry.org

For the synthesis of bromo-fluoroanilines, this strategy typically involves the diazotization of a corresponding trifluoroaniline precursor. The reaction is carried out at low temperatures, generally between 0-5°C, using sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrobromic acid (HBr). smolecule.com This step generates a highly reactive diazonium salt intermediate. smolecule.com Strict temperature control is crucial, as diazonium salts tend to decompose at higher temperatures.

In the second step, the diazonium salt is treated with a copper(I) bromide (CuBr) catalyst, which facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom, releasing nitrogen gas. wikipedia.orgsmolecule.com This method allows for precise regiochemical control, as the position of the incoming bromine atom is determined by the initial position of the amino group on the precursor. While highly effective, the instability of the diazonium intermediate can present safety hazards, particularly in large-scale production. google.com

Table 1: Key Parameters in Diazotization and Sandmeyer Bromination

| Step | Reagents | Typical Temperature | Key Considerations | Source(s) |

|---|---|---|---|---|

| Diazotization | Trifluoroaniline, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr) | 0–5°C | Strict temperature control is essential to prevent decomposition of the diazonium salt. | smolecule.com |

| Bromination | Aryl Diazonium Salt, Copper(I) Bromide (CuBr) | 40–50°C | The use of a copper(I) catalyst is characteristic of the Sandmeyer reaction. | wikipedia.org |

Reductive Conversion of Nitrated Bromo-Trifluorobenzene Intermediates

An alternative and common pathway to halogenated anilines involves the reduction of a corresponding nitroaromatic compound. This method is a cornerstone of industrial aromatic chemistry due to the reliability and availability of starting materials. smolecule.com For this compound, this route would logically start from a bromo-trifluorobenzene precursor.

The synthesis sequence involves:

Nitration: Introduction of a nitro group (-NO₂) onto the bromo-trifluorobenzene ring through electrophilic aromatic substitution. This is typically achieved using a mixture of nitric acid and sulfuric acid.

Reduction: The nitro group of the resulting nitrated bromo-trifluorobenzene intermediate is then reduced to a primary amine (-NH₂).

Several reducing systems are effective for this transformation. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a clean and efficient method. chemicalbook.com Another widely used approach is the reduction with metals in acidic media, such as iron powder in acetic acid and ethanol (B145695), which is often favored for its cost-effectiveness. chemicalbook.com A patent for a related compound, 2-bromo-5-fluoroaniline, describes the reduction of 1-bromo-4-fluoro-2-nitrobenzene (B1271562) using iron powder in a mixture of acetic acid and ethanol under reflux conditions. chemicalbook.com This strategy was also applied to the synthesis of 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine (B134033) from a nitrated precursor, demonstrating its utility in producing poly-substituted anilines. researchgate.net

Table 2: Example of a Reductive Pathway for a Related Bromo-Fluoroaniline

| Precursor | Reaction | Reagents | Product | Source(s) |

|---|---|---|---|---|

| 1-Bromo-4-fluoro-2-nitrobenzene | Reduction | Iron powder, Acetic Acid/Ethanol | 2-Bromo-5-fluoroaniline | chemicalbook.com |

Exploration of Advanced Synthetic Protocols for Structurally Related Bromo-Fluoroanilines

The field of organic synthesis is continually evolving, leading to the development of advanced protocols that offer greater efficiency, selectivity, and functional group tolerance for preparing complex molecules like halogenated anilines.

The trifluoromethyl (CF₃) group is a crucial substituent in modern pharmaceuticals and agrochemicals. Its introduction onto an aniline scaffold can significantly alter the molecule's physical and biological properties. researchgate.net Several advanced strategies have been developed for this purpose.

Copper-catalyzed trifluoromethylation has emerged as a powerful tool. beilstein-journals.org These reactions often use electrophilic trifluoromethylating agents, such as S-(trifluoromethyl)diphenylsulfonium salts (Umemoto's reagents) or trifluoromethyl hypervalent iodine compounds (Togni's reagents). researchgate.netrsc.org For instance, a method for the ortho-trifluoromethylation of aniline derivatives has been developed using a picolinamide (B142947) directing group and a copper catalyst. researchgate.net Another novel approach involves the trifluoromethylarylation of alkenes using anilines in hexafluoroisopropanol (HFIP), a solvent that plays a key role in enabling the reaction's unique reactivity and selectivity without the need for metal catalysts. rsc.org

Table 3: Selected Methods for Trifluoromethylation of Anilines and Related Compounds

| Method | CF₃ Source | Catalyst/Conditions | Key Feature | Source(s) |

|---|---|---|---|---|

| Directed C-H Trifluoromethylation | Umemoto's or Togni's Reagents | Copper (Cu) catalyst, Picolinamide directing group | Provides ortho-trifluoromethylated anilines in good yields. | researchgate.net |

| Electrochemical C-H Trifluoromethylation | CF₃SO₂Na (Langlois' reagent) | Electrochemical cell, metal- and oxidant-free | An eco-friendly process with high regioselectivity for ortho-trifluoromethylation. | researchgate.net |

The synthesis of halogenated anilines is not limited to one or two methods; a diverse array of strategies exists to accommodate different substitution patterns and functional groups.

Direct Electrophilic Halogenation: This is a straightforward approach where an aniline derivative is treated with a halogenating agent. smolecule.com For example, 4-Bromo-3-(trifluoromethyl)aniline (B1346880) can be synthesized in high yield (90-92%) by treating 3-(trifluoromethyl)aniline (B124266) with N-Bromosuccinimide (NBS) in dimethylformamide (DMF). chemicalbook.com

Metal-Free Amination of Arylboronic Acids: A significant development is the metal-free synthesis of primary anilines from arylboronic acids. This method is particularly useful for preparing polyhalogenated anilines that may be incompatible with transition metal-catalyzed processes where competing cross-coupling can occur. nih.gov

Halogenation via N-Oxides: A protocol for the selective para-bromination of N,N-dialkylanilines involves the temporary oxidation of the aniline to its N-oxide, followed by treatment with thionyl bromide. nih.govacs.org This provides a regioselective method for halogenating electron-rich anilines. nih.govacs.org

Multi-step Directed Synthesis: For complex substitution patterns, multi-step routes are often necessary. A patented method for synthesizing 2-bromo-6-fluoroaniline (B133542) from o-fluoroaniline involves protecting the amino group, performing a directed bromination, and then deprotecting to yield the target product, avoiding the formation of para-brominated impurities. google.com

Table 4: Diverse Synthetic Strategies for Halogenated Aniline Analogues

| Method | Starting Material | Key Reagents | Product Example | Source(s) |

|---|---|---|---|---|

| Direct Bromination | 3-(Trifluoromethyl)aniline | N-Bromosuccinimide (NBS), DMF | 4-Bromo-3-(trifluoromethyl)aniline | chemicalbook.com |

| Metal-Free Amination | 4-Bromophenylboronic acid | O-(2,4-dinitrophenyl)hydroxylamine | 4-Bromoaniline | nih.gov |

| N-Oxide Mediated Halogenation | N,N-dimethylaniline N-oxide | Thionyl bromide (SOBr₂) | 4-Bromo-N,N-dimethylaniline | nih.govacs.org |

Methodological Optimization and Yield Enhancement in this compound Synthesis

Optimizing synthetic routes to maximize yield, reduce costs, and improve safety is a critical aspect of chemical process development. For a specific target like this compound, this involves fine-tuning reaction conditions, exploring alternative reagents, and streamlining purification steps.

While specific optimization data for this compound is not widely published, principles can be drawn from the synthesis of structurally similar compounds. For instance, in the synthesis of 4-Bromo-3-(trifluoromethyl)aniline, the choice of solvent and reagent is key; using NBS in DMF at room temperature provides a high yield of 90-92%. chemicalbook.com

A Chinese patent concerning the synthesis of 3,4,5-trifluorobromobenzene from 2,3,4-trifluoroaniline highlights several optimization strategies relevant to this class of compounds. google.com The process involves an initial bromination of the aniline, followed by diazotization and deamination. Key optimizations include:

In-situ Bromine Regeneration: Using hydrogen peroxide to oxidize hydrogen bromide, which regenerates bromine in the reaction mixture. This significantly reduces the consumption of molecular bromine, lowering costs and environmental impact. google.com

Catalyst Choice: Using cuprous oxide as a catalyst in the final deamination step, achieving a yield of 84.5%. google.com

Byproduct Avoidance: The described method successfully avoids the formation of di-brominated byproducts. google.com

Table 5: Examples of Optimization in the Synthesis of Related Bromo-Fluoroaromatics

| Compound | Optimization Strategy | Reagents/Conditions | Reported Yield | Key Benefit | Source(s) |

|---|---|---|---|---|---|

| 4-Bromo-3-(trifluoromethyl)aniline | Reagent and Solvent Selection | NBS in DMF, 20°C | 90-92% | High yield under mild conditions. | chemicalbook.com |

| 3,4,5-Trifluorobromobenzene | In-situ Bromine Regeneration & Catalysis | H₂O₂, Cu₂O | 84.5-88.6% | Reduced cost and waste, high yield. | google.com |

Chemical Reactivity and Transformation Studies of 4 Bromo 2,3,6 Trifluoroaniline

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in 4-bromo-2,3,6-trifluoroaniline is a key site for nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atoms on the aniline (B41778) ring enhances the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to attack by nucleophiles. evitachem.com

Mechanistic Investigations of Bromine Displacement by Nucleophiles

The displacement of the bromine atom in halogenated anilines, including this compound, typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This process involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate is influenced by the electron-withdrawing groups on the aromatic ring. Subsequent departure of the bromide ion yields the substituted product.

Computational studies, such as those using density functional theory (DFT), can offer insights into the electron density distribution within the molecule and predict the most likely sites for nucleophilic attack, further elucidating the reaction mechanism. evitachem.com The presence of the three fluorine atoms significantly deactivates the aromatic ring, influencing the regioselectivity of these substitution reactions.

Reactivity with Diverse Nucleophilic Species (e.g., amines, thiols, alkoxides)

The bromine atom in polyhalogenated aromatic compounds can be displaced by a variety of nucleophiles. While specific studies on this compound are not extensively detailed in the provided results, the reactivity of similar bromo-fluoro-anilines suggests that it can react with diverse nucleophilic species. These include:

Amines: Reaction with primary or secondary amines would lead to the formation of N-substituted aniline derivatives.

Thiols: Thiolates can displace the bromine to form aryl thioethers. The reactivity of thiols in such reactions can be influenced by their pKa values. acs.org

Alkoxides: Alkoxides can react to form aryl ethers.

The general reactivity for nucleophilic substitution at a bromine center in similar compounds is acknowledged. Nickel-catalyzed cross-coupling reactions have also been shown to be effective for a variety of nucleophiles, including phenols and aliphatic alcohols, with related aryl bromides. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and a halide. This compound can participate in this reaction, where the bromine atom is replaced by an aryl, vinyl, or alkyl group from a boronic acid or ester. This versatility makes it a valuable precursor for synthesizing complex biaryl compounds. evitachem.comambeed.com

The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), and a phosphine (B1218219) ligand. rsc.org The choice of ligand can be crucial for the reaction's efficiency. The electron-withdrawing fluorine atoms on the aniline ring can influence the reactivity of the C-Br bond in these coupling reactions.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromoanilines

| Aryl Bromide | Boronic Acid | Catalyst System | Product | Yield | Reference |

| 6-bromo-3,4-dihydroquinolin-2-one | 4-chlorophenyl boronic acid | Standard conditions | 6-(4-chlorophenyl)-3,4-dihydroquinolin-2-one | 75% | acs.org |

| meta-bromonitrobenzene | Phenylboronic acid | Pd(OAc)₂, L4, NEt₃ | 3-nitrobiphenyl | 87% (over 3 steps) | rsc.org |

Buchwald-Hartwig Amination Strategies for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with various primary or secondary amines to produce more complex aniline derivatives. The choice of palladium catalyst and phosphine ligand is critical for the success of this transformation, with ligands like S-Phos being effective for sterically hindered substrates. nih.gov

The electron-withdrawing nature of the substituents on the aniline ring can enhance its reactivity in Buchwald-Hartwig aminations. This reaction is a powerful tool for the synthesis of a wide range of N-arylated compounds.

Table 2: Buchwald-Hartwig Amination of a Related Bromo-substituted Heterocycle

| Aryl Bromide | Amine | Catalyst System | Product | Yield | Reference |

| Pivaloyl protected 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine | Substituted N-methylaniline | Pd₂(dba)₃, S-Phos, NaOt-Bu | N-aryl-pyrido[2,3-d]pyrimidine | Good to Excellent | nih.gov |

Note: This table demonstrates the application of Buchwald-Hartwig amination on a related bromo-substituted heterocyclic system, highlighting the general utility of the reaction.

Other Palladium-Catalyzed Coupling Methodologies

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound can potentially participate in other palladium-catalyzed transformations. For instance, palladium-catalyzed aryl ligations have been used to synthesize substituted phenazines from bromoanilines. clockss.org While not specifically demonstrated for this compound, the general methodology suggests its potential applicability.

Additionally, Heck reactions, which couple aryl halides with alkenes, represent another possible palladium-catalyzed transformation for this compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for each specific reaction type.

Electrophilic Aromatic Substitution Reactions on the Fluorinated Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. For this compound, the reaction is complex due to the competing electronic effects of the substituents on the benzene (B151609) ring.

Regioselectivity and Directing Effects of Halogen and Amine Substituents

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is dictated by the directing effects of the five substituents. The primary amine (-NH₂) group is a powerful activating group and is ortho-, para-directing. Conversely, halogen atoms (F, Br) are deactivating yet also ortho-, para-directing.

In this specific molecule, the positions ortho to the bromine (C3) and para to the bromine (C1, which holds the amino group) are already substituted. The position open for substitution is C5. The directing effects on this position are:

Fluorine atoms (-F at C2, C3, C6): These are deactivating and ortho-, para-directing. The fluorine at C2 directs to C1 and C3 (both occupied). The fluorine at C3 directs to C2 and C4 (both occupied). The fluorine at C6 directs to C1 and C5.

Bromine atom (-Br at C4): This is a deactivating, ortho-, para-director. It directs to its ortho positions (C3, C5).

Considering these influences, the C5 position is the most likely site for electrophilic attack. It is ortho to the bromine atom at C4 and ortho to the fluorine atom at C6. The amino group, being the most powerful activating group on the ring, significantly increases the nucleophilicity of the entire aromatic system, facilitating the substitution despite the presence of four deactivating halogen atoms. smolecule.comthieme-connect.com Studies on related polyhalogenated anilines confirm that the amino group's activating effect is paramount in directing electrophilic attack, often to the position para to the amine if available. In cases of meta-substituted anilines with electron-withdrawing groups, bromination with N-bromosuccinimide shows that the solvent polarity can significantly influence the regioselectivity, with polar solvents favoring substitution para to the activating amino group. thieme-connect.comlookchem.com

Impact of Electron-Withdrawing Fluorine Atoms on Aromatic Reactivity

The three fluorine atoms exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect reduces the electron density of the π-system, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene or less halogenated anilines. smolecule.com Highly fluorinated benzenes, such as hexafluorobenzene, are known to be very inert to electrophilic reagents. souleresearchgroup.org

However, fluorine and other halogens also possess a lone pair of electrons that can be donated to the aromatic ring through resonance (a +M effect). souleresearchgroup.org This resonance effect partially counteracts the inductive effect and is responsible for the ortho-, para-directing nature of halogens. For fluorine, the +M effect can significantly offset the -I effect, particularly at the para position. Despite this, the cumulative inductive effect of three fluorine atoms and one bromine atom in this compound results in a significantly deactivated ring. The powerful activating +M effect of the amino group is therefore crucial for any electrophilic substitution to occur under reasonable conditions.

Derivatization and Functionalization of the Primary Amine Group

The primary amine group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Acylation and Alkylation Reactions of the Amine

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, enabling it to react with electrophiles like acylating and alkylating agents.

Acylation: This reaction typically involves treating the aniline with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to form N-acyl derivatives (amides). The strong electron-withdrawing nature of the polyfluorinated ring reduces the basicity and nucleophilicity of the amino group, potentially requiring harsher conditions or catalysts for the reaction to proceed efficiently. bris.ac.uk For instance, the acylation of indoles, which also contain a secondary amine, can be achieved using nitriles in the presence of a catalyst. bris.ac.uk

Alkylation: The amine group can be alkylated using alkyl halides. vedantu.com A common issue in the alkylation of anilines is over-alkylation, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. vedantu.compsu.edu The use of ionic liquids as solvents has been shown to minimize over-alkylation in the N-alkylation of other anilines. psu.edu Given the reduced nucleophilicity of the amine in this compound, controlling the extent of alkylation might be more manageable, though potentially requiring specific catalytic systems, such as those involving aluminum halides for ring alkylation. google.com

Table 1: Representative Amine Functionalization Reactions

| Reaction Type | Reagent Class | Product Class |

|---|---|---|

| Acylation | Acyl Halides, Anhydrides | N-Acyl Anilides (Amides) |

| Alkylation | Alkyl Halides | N-Alkyl Anilines |

Formation of Schiff Bases and Related Condensation Products

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. science.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

This reaction is fundamental in organic synthesis. For example, the condensation with a fluorinated amine is a recognized method for introducing fluorinated substituents into larger molecules. Polyhalogenated aromatic compounds are known to form Schiff bases with biological macromolecules. science.gov

Oxidative and Reductive Transformations of the Amino Group

The amino group is sensitive to both oxidation and reduction conditions, leading to a variety of functional group transformations.

Oxidative Transformations: The oxidation of anilines can yield a range of products depending on the oxidant and reaction conditions. For electron-poor fluorinated anilines, oxidation can lead to the formation of symmetric azo compounds (R-N=N-R). researchgate.net For instance, a solvent-free mechanochemical oxidation using phenyliodine(III)diacetate or calcium hypochlorite (B82951) has been shown to produce fluorinated azobenzenes. researchgate.net Other oxidation reactions can lead to the formation of azoxybenzenes (R-N=N⁺(-O⁻)-R) or even nitro compounds (R-NO₂) by using reagents like hydrogen peroxide, with the product selectivity being controlled by the choice of base. acs.orgsemanticscholar.org In some biological or biomimetic systems, oxidation can lead to reactive quinoneimines. nih.gov

Reductive Transformations: While the amino group itself is already in a reduced state, reductive processes are highly relevant in the synthesis of halogenated anilines from their corresponding nitroarenes. The reduction of a nitro group to a primary amine is one of the most common methods for preparing anilines. nih.gov This can be achieved using various reducing agents, with catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst being a mild and highly selective method for reducing halogenated nitroarenes without cleaving the carbon-halogen bonds. nih.govcdnsciencepub.comthieme-connect.com Selective reduction of a halogen substituent is also possible. For instance, a bromine or chlorine atom para to a protected amino group can be selectively reduced using a palladium catalyst, which can be a useful strategy in multi-step synthesis. google.comgoogle.com

Table 2: Summary of Oxidative and Reductive Reactions

| Transformation | Reagent/Condition | Typical Product(s) |

|---|---|---|

| Oxidation | Phenyliodine(III)diacetate | Symmetrical Azo Compounds |

| H₂O₂ / Base | Azoxybenzenes, Nitrobenzenes | |

| Reduction (of precursor) | Hydrazine Hydrate, Pd/C | Primary Amine (from Nitro) |

Electrochemical Reactivity and Mechanistic Investigations of Halogenated Anilines

The electrochemical behavior of halogenated anilines is a subject of significant interest due to the role of these compounds as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The nature, position, and number of halogen substituents on the aniline ring profoundly influence the electron density of the aromatic system and the amino group, thereby dictating the compound's susceptibility to oxidation and the subsequent reaction pathways of the electrogenerated intermediates.

Studies on various halogenated anilines have revealed complex reaction mechanisms that are highly dependent on the specific halogen atoms present and the solvent system employed. The electrochemical oxidation of these compounds typically initiates with the formation of a radical cation, which can then undergo a variety of transformations, including dimerization, polymerization, and substitution reactions. The stability and reactivity of this radical cation are key determinants of the final product distribution. For instance, the presence of strongly electron-withdrawing groups, such as fluorine, tends to increase the oxidation potential required to form the initial radical cation.

Electrooxidation Pathways and Dimerization Mechanisms

The electrooxidation of halogenated anilines, particularly in aprotic solvents like acetonitrile, has been shown to proceed primarily through dimerization pathways. thieme-connect.commdpi.com While direct electrochemical studies on this compound are not extensively documented in the reviewed literature, the reactivity of this compound can be inferred from the established behavior of other bromo-, chloro-, and fluoro-substituted anilines.

The generally accepted mechanism for the electrooxidation of para-halogenated anilines is the Bacon–Adams mechanism. mdpi.comresearchgate.net This process involves the initial one-electron oxidation of the aniline molecule to form a radical cation. This reactive intermediate then couples with a neutral parent molecule, leading to the formation of a dimeric species. A key feature of this mechanism for para-substituted haloanilines is the elimination of the para-substituent as a halide ion during the dimerization step.

In the case of 4-bromo- and 2,4-dibromoanilines, research has demonstrated that the bromide ion eliminated during dimerization is subsequently oxidized to bromine. mdpi.com This newly formed bromine can then act as a halogenating agent, substituting the free ortho positions of either the starting aniline monomer or the newly formed dimer. thieme-connect.commdpi.com This leads to the formation of more highly halogenated monomers and dimers in the reaction mixture. thieme-connect.com However, this subsequent halogenation is not observed in the oxidation of 2,4,6-tribromoaniline, as the eliminated bromide is oxidized to elemental bromine which does not further substitute the already blocked positions. mdpi.com

The presence of fluorine atoms, known for their strong electron-withdrawing effect, significantly increases the potential required for the initial oxidation of the aniline monomer. thieme-connect.comresearchgate.net For instance, the oxidation potential of aniline is around +1.0 V versus SCE, whereas fluoroanilines exhibit higher oxidation potentials. researchgate.net This increased potential is a direct consequence of the decreased electron density on the aromatic ring, making the removal of an electron more difficult. Studies on polyfluorinated anilines have shown that they can be electropolymerized, but the resulting polymers often have lower conductivity compared to polyaniline, which is attributed to the electronic effects of the fluorine substituents. researchgate.net

For a molecule like this compound, a combination of these effects would be expected. The three electron-withdrawing fluorine atoms would likely increase the oxidation potential significantly compared to bromoanilines. Following the initial oxidation to the radical cation, dimerization would be the expected pathway. Based on the behavior of other para-bromoanilines, the elimination of the bromide ion from the 4-position is a plausible step in the dimerization process. The resulting trifluorinated aminodiphenylamine derivative would be the primary product. Whether the eliminated bromide ion would lead to further bromination of the starting material or the dimer would depend on the relative oxidation potentials and the reactivity of the aromatic rings of the fluorinated species present.

The table below summarizes the key electrochemical oxidation products observed for various halogenated anilines, providing a basis for predicting the reactivity of this compound.

| Compound | Solvent/Electrolyte | Primary Dimerization Product(s) | Secondary Products | Reference(s) |

| 4-Chloroaniline | Acetonitrile | 2-Amino-4',5-dichloro-diphenylamine | Chlorinated anilines | |

| 2,4-Dichloroaniline | Acetonitrile | Oxidized form of chlorinated 4-amino-diphenylamines | Chlorinated anilines | |

| 4-Bromoaniline | Acetonitrile | Oxidized form of brominated 4-amino-diphenylamines | Brominated anilines | mdpi.com |

| 2,4-Dibromoaniline | Acetonitrile | Oxidized form of brominated 4-amino-diphenylamines | Brominated anilines | mdpi.com |

| 2,4,6-Tribromoaniline | Acetonitrile | Dimerized product | Elemental bromine | mdpi.com |

| 2-Fluoroaniline (B146934) | Perchloric acid | Poly(2-fluoroaniline) | - | researchgate.net |

| 4-Fluoroaniline | Acetonitrile/Water | Poly(4-fluoroaniline) | - | researchgate.net |

The dimerization of aniline radical cations is a kinetically controlled process, and the structure of the resulting polymer or dimer can be influenced by factors such as the scan rate during electrochemical synthesis. For this compound, the interplay between the steric hindrance from the ortho-fluorine atoms and the electronic effects of all four halogen substituents would create a unique reactivity profile that warrants further specific investigation.

Advanced Spectroscopic Characterization of 4 Bromo 2,3,6 Trifluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For fluorinated anilines, ¹H, ¹³C, and ¹⁹F NMR are particularly informative, often used in conjunction to piece together the molecular puzzle.

Proton NMR provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. In 4-Bromo-2,3,6-trifluoroaniline, two types of proton signals are expected: those from the amine (-NH₂) group and the lone aromatic proton at the C-5 position.

The amine protons typically appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature. For related bromo-trifluoroaniline derivatives, this signal is often observed between δ 3.5 and 4.5 ppm.

The single aromatic proton (H-5) provides significant structural information through its chemical shift and coupling to adjacent fluorine atoms. Its signal is expected to be split into a complex multiplet due to coupling with the fluorine atoms at C-2, C-3, and C-6. Specifically, a triplet of doublets might be anticipated due to coupling with the two meta-fluorine nuclei (F-3, F-6) and the one para-fluorine nucleus (F-2).

In a study of a closely related derivative formed from 2-bromo-4,5,6-trifluoroaniline, the aromatic proton exhibited a triplet of doublets, clearly demonstrating the influence of neighboring fluorine atoms. semanticscholar.org

Table 1: Example ¹H NMR Data for a Derivative of a Bromotrifluoroaniline Isomer Data for cis-bis(2-bromo-3H-4,5,6-trifluorophenyl)diazene, derived from 2-bromo-4,5,6-trifluoroaniline. semanticscholar.org

| Signal | δ (ppm) | Multiplicity | J (Hz) | Assignment |

|---|

¹³C NMR spectroscopy is used to determine the structure of the carbon backbone. In this compound, six distinct signals are expected for the six aromatic carbons. A key feature of the ¹³C NMR spectra of fluorinated compounds is the presence of carbon-fluorine coupling constants (J_CF). The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms:

One-bond coupling (¹J_CF): Typically large (200-270 Hz).

Two-bond coupling (²J_CF): Smaller (20-50 Hz).

Three-bond coupling (³J_CF): Generally the smallest (3-10 Hz).

These C-F couplings are diagnostic for identifying carbons directly attached to fluorine and those in close proximity. For instance, in a derivative of 2-bromo-4,5,6-trifluoroaniline, the carbon directly bonded to fluorine showed a large coupling constant of 169.7 Hz, while other carbons showed smaller couplings. semanticscholar.org

Table 2: Example ¹³C NMR Data for a Derivative of a Bromotrifluoroaniline Isomer Data for cis-bis(2-bromo-3H-4,5,6-trifluorophenyl)diazene, derived from 2-bromo-4,5,6-trifluoroaniline. semanticscholar.org

| δ (ppm) | Multiplicity | J_CF (Hz) | Assignment |

|---|---|---|---|

| 150.45 | d | 6.8 | C-F (multi-bond) |

| 147.90 | d | 6.7 | C-F (multi-bond) |

| 145.67 | s | - | Carbon with no F coupling |

| 136.69 | d | 6.1 | C-F (multi-bond) |

| 112.01 | s | - | Carbon with no F coupling |

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated organic molecules. For this compound, three distinct signals are expected, one for each chemically non-equivalent fluorine atom (F-2, F-3, and F-6). The chemical shifts of these signals are highly sensitive to the electronic effects of the other substituents on the aromatic ring (the -Br, -NH₂, and other fluorine atoms).

The substitution pattern can be confirmed by analyzing the coupling patterns (F-F coupling). For example, in this compound:

The F-2 signal would be coupled to F-3 (ortho coupling) and F-6 (meta coupling), likely appearing as a doublet of doublets.

The F-3 signal would be coupled to F-2 (ortho coupling), appearing as a doublet.

The F-6 signal would be coupled to F-2 (meta coupling), appearing as a doublet.

While specific data for this compound is not publicly available, related fluoroaromatic compounds typically show signals in the range of δ -110 to -160 ppm.

While one-dimensional NMR provides substantial data, complex structures often require multi-dimensional NMR experiments for complete and unambiguous signal assignment. Techniques such as COSY, HSQC, and HMBC are invaluable.

In a study aimed at identifying impurities in a related compound, 3-bromo-5-(trifluoromethyl)aniline, researchers utilized a combination of one- and two-dimensional NMR experiments to determine the exact structures of the minor components. srce.hr

For this compound, these techniques would be applied as follows:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the H-5 signal to the C-5 signal.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals couplings between protons and carbons over two or three bonds. It is crucial for piecing together the molecular structure. For example, the H-5 proton would show correlations to C-1, C-3, and C-4, while the amine protons would show correlations to C-1 and C-2, confirming the substituent positions.

Correlation Spectroscopy (COSY): This experiment shows proton-proton couplings. While less useful for the parent this compound with its single aromatic proton, it would be essential for derivatives with adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, often to four or more decimal places. This accuracy allows for the determination of a unique elemental formula.

For any bromine-containing compound, the mass spectrum exhibits a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost identical intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

For this compound, the expected molecular formula is C₆H₃BrF₃N. HRMS would be used to confirm this composition by matching the measured mass to the calculated exact mass.

Table 3: Calculated Exact Masses for the Molecular Ions of this compound

| Molecular Ion | Isotope | Calculated Exact Mass (Da) |

|---|---|---|

| [C₆H₃⁷⁹BrF₃N]⁺ | ⁷⁹Br | 224.9459 |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-4,5,6-trifluoroaniline |

| 2-bromo-3,4,6-trifluoroaniline |

| cis-bis(2-bromo-3H-4,5,6-trifluorophenyl)diazene |

LC-MS for Purity Assessment and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for assessing the purity and confirming the molecular structure of synthesized compounds like this compound. This hybrid method combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. figshare.com In a typical workflow, the compound is first passed through an HPLC or UHPLC system, where it is separated from any impurities, starting materials, or by-products. srce.hr The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. figshare.comnih.gov

Following separation, the eluent is directed into the mass spectrometer. For this compound (molecular formula C₆H₃BrF₃N), electrospray ionization (ESI) is a common method used to generate molecular ions. The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions. The detection of the molecular ion peak corresponding to the calculated mass of the compound provides strong evidence for its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two distinctive peaks ([M+H]⁺ and [M+H+2]⁺) of nearly equal intensity, which is a definitive confirmation of the presence of a single bromine atom in the structure.

Furthermore, LC-MS is crucial for the identification and structural characterization of unknown impurities, even at very low levels. srce.hr In studies of similar compounds like 3-bromo-5-(trifluoromethyl)aniline, LC coupled with Solid-Phase Extraction (SPE) and Nuclear Magnetic Resonance (NMR), along with MS analysis, has been successfully used to isolate and elucidate the structures of multiple impurities. srce.hrresearchgate.net The fragmentation patterns observed in the MS/MS spectra of the parent compound and its impurities can provide valuable information about their respective structures. researchgate.net

Table 1: Representative LC-MS Parameters for Analysis of Halogenated Anilines

| Parameter | Description | Typical Value/Setting |

| Chromatography System | UHPLC or HPLC | Waters Acquity UPLC, Agilent 1200SL figshare.comresearchgate.net |

| Column | Reversed-phase C18 | Waters Acquity UPLC BEH C18 (1.7 µm) researchgate.net |

| Mobile Phase | Gradient elution | A: Water (with 0.05% TFA or 0.02% Formic Acid) B: Acetonitrile figshare.comsrce.hr |

| Ionization Source | Electrospray Ionization (ESI) | Positive or Negative Mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Single Quadrupole (SQD), QTOF |

| Expected [M+H]⁺ for C₆H₃BrF₃N | m/z for ⁷⁹Br and ⁸¹Br isotopes | ~245.94 and ~247.94 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the molecular structure, functional groups, and vibrational modes of a molecule. For this compound, Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful, non-destructive, and complementary methods for characterization.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to specific functional groups and structural features. In this compound, FTIR is highly effective for identifying key functional groups. aip.org

The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct bands in the 3400-3500 cm⁻¹ region for the asymmetric and symmetric modes, respectively. researchgate.net The C-N stretching vibration typically appears in the 1250-1350 cm⁻¹ range. researchgate.net The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring produce a series of bands between 1400 and 1620 cm⁻¹. ias.ac.in The strong electron-withdrawing nature of the fluorine and bromine substituents significantly influences the positions and intensities of these bands. aip.org The C-F stretching vibrations are characteristically strong and are expected in the 1100-1400 cm⁻¹ region, while the C-Br stretching vibration is found at lower wavenumbers, typically between 500-700 cm⁻¹. researchgate.netresearchgate.net

Table 2: Predicted Characteristic FTIR Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretching | -NH₂ | ~3480 - 3500 | Medium |

| Symmetric Stretching | -NH₂ | ~3390 - 3410 | Medium |

| Stretching | Aromatic C-H | ~3050 - 3100 | Weak-Medium |

| Scissoring | -NH₂ | ~1600 - 1630 | Medium-Strong |

| Stretching | Aromatic C=C | ~1400 - 1600 | Medium-Strong |

| Stretching | C-N | ~1270 - 1340 | Medium-Strong |

| Stretching | C-F | ~1100 - 1400 | Strong |

| Stretching | C-Br | ~500 - 700 | Medium |

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov While FTIR is sensitive to polar functional groups with large dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman is particularly useful for identifying vibrations that are weak or absent in the IR spectrum.

The symmetric vibrations of the benzene ring, such as the ring breathing mode, often produce a strong and sharp signal in the Raman spectrum. researchgate.net The C-Br stretching vibration, which can be weak in the FTIR spectrum, is often more easily identifiable in the FT-Raman spectrum. researchgate.net Conversely, the highly polar N-H and C-F bonds that show strong absorption in FTIR may yield weaker signals in Raman. tsijournals.com The combination of both FTIR and FT-Raman data allows for a more complete and unambiguous assignment of the molecule's fundamental vibrational modes, often aided by computational methods like Density Functional Theory (DFT). researchgate.netnih.govresearchgate.net

Table 3: Predicted Characteristic FT-Raman Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Stretching | Aromatic C-H | ~3050 - 3100 | Strong |

| Scissoring | -NH₂ | ~1600 - 1630 | Medium |

| Stretching | Aromatic C=C | ~1400 - 1600 | Strong |

| Stretching | C-N | ~1270 - 1340 | Medium |

| Ring Breathing | Phenyl Ring | ~800 - 1000 | Strong, Sharp |

| Stretching | C-Br | ~500 - 700 | Medium-Strong |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of a molecule by several orders of magnitude. americanpharmaceuticalreview.com This enhancement occurs when the analyte is adsorbed onto or in close proximity to a nanostructured metallic surface, typically made of gold or silver. scirp.orgresearchgate.net The SERS effect arises from a combination of two primary mechanisms: electromagnetic enhancement, resulting from the excitation of localized surface plasmons on the nanoparticle surface, and chemical enhancement, which involves charge-transfer interactions between the analyte and the metal. americanpharmaceuticalreview.com

For this compound, SERS offers the potential for detection at trace concentrations, far below the limits of conventional Raman spectroscopy. frontiersin.org The analysis would involve adsorbing the aniline (B41778) onto a colloidal solution of gold or silver nanoparticles. scirp.org The orientation of the molecule on the nanoparticle surface is critical for the enhancement observed. It is expected that the amino group (-NH₂), with its lone pair of electrons, would be the primary site of interaction (chemisorption) with the metal surface. scirp.org This interaction would cause significant changes in the SERS spectrum compared to the normal Raman spectrum. Vibrational modes of the amino group and adjacent parts of the aromatic ring would likely be selectively enhanced. scirp.org The electron-withdrawing effects of the fluorine and bromine substituents will influence the strength of this interaction and the resulting SERS signal intensity. researchgate.net

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. For this compound, a single-crystal X-ray diffraction analysis would provide the absolute structure, resolving any ambiguity about the substitution pattern on the aromatic ring.

The analysis would reveal how the substituents affect the geometry of the benzene ring. For instance, in the crystal structure of 2,4,6-trifluoroaniline, the C-C-C angles show significant deviation from the ideal 120° of a perfect hexagon, with larger angles found at carbon atoms bonded to fluorine. nih.gov Similar distortions would be expected for this compound. Furthermore, the analysis elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds between the amine group of one molecule and the electronegative fluorine or nitrogen atoms of neighboring molecules. nih.gov This information is crucial for understanding the solid-state properties of the material.

Table 4: Typical Crystallographic Parameters for Substituted Anilines

| Parameter | Description | Expected Value (Å or °) |

| C-N Bond Length | Distance between aromatic carbon and nitrogen | ~1.38 - 1.41 Å |

| C-F Bond Length | Distance between aromatic carbon and fluorine | ~1.33 - 1.36 Å |

| C-Br Bond Length | Distance between aromatic carbon and bromine | ~1.88 - 1.91 Å |

| Aromatic C-C Bond Length | Average distance between adjacent ring carbons | ~1.37 - 1.40 Å |

| C-C-C Bond Angle | Angle within the aromatic ring | Deviates from 120° nih.gov |

| N-H···F Hydrogen Bond | Intermolecular interaction distance (H···A) | ~2.3 Å nih.gov |

Computational Chemistry Investigations of 4 Bromo 2,3,6 Trifluoroaniline

Density Functional Theory (DFT) Studies

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. This process determines stable bond lengths, bond angles, and dihedral angles. Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds and identifies the most stable conformers.

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the geometry optimization or conformational analysis of 4-Bromo-2,3,6-trifluoroaniline. Such a study would provide valuable information on the molecule's three-dimensional structure and the energetic landscape of its different conformations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Detailed analysis of the HOMO, LUMO, and the energy gap for this compound, which would be derived from DFT calculations, has not been reported in the available scientific literature.

Elucidation of Chemical Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, various chemical reactivity descriptors can be calculated. These descriptors quantify aspects of a molecule's reactivity. Key descriptors include:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer.

Electrophilicity (ω): An index that quantifies the ability of a molecule to accept electrons.

Nucleophilicity (N): An index that quantifies the ability of a molecule to donate electrons.

These descriptors provide a quantitative framework for predicting how a molecule will behave in a chemical reaction. However, specific calculated values for the chemical reactivity descriptors of this compound are not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

While MEP mapping is a standard computational technique for analyzing reactivity, a specific MEP map and its analysis for this compound have not been published.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bonding Orbital (NBO) analysis is a computational method that provides a description of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis can reveal information about hybridization, delocalization of electron density, and the strength of intramolecular interactions, such as hyperconjugation.

A search of the scientific literature indicates that a specific NBO analysis for this compound has not been reported.

Spectroscopic Property Predictions through Computational Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule, such as its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are often used to aid in the interpretation and assignment of experimental spectra.

There are no available published studies that report the computational prediction of the spectroscopic properties of this compound.

Theoretical Vibrational Frequencies (FTIR, Raman)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (FTIR and Raman) of molecules like this compound. By calculating the harmonic vibrational frequencies, a detailed assignment of the fundamental vibrational modes can be achieved.

Studies on analogous haloanilines, such as 4-chloro-2-bromoaniline and 2-bromo-6-chloro-4-fluoroaniline, frequently employ the B3LYP functional combined with basis sets like 6-311++G(d,p) to achieve a good correlation between theoretical and experimental data. researchgate.netglobalresearchonline.net The calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and limitations in the theoretical model. globalresearchonline.net

For this compound, the vibrational spectrum is expected to be characterized by specific modes corresponding to its functional groups:

N-H Vibrations: The amino group (NH₂) typically exhibits asymmetric and symmetric stretching vibrations in the 3400-3500 cm⁻¹ region and scissoring (bending) vibrations around 1600-1650 cm⁻¹.

C-C Stretching: Aromatic ring C-C stretching vibrations are expected to appear in the 1400-1650 cm⁻¹ range. researchgate.net

C-F Stretching: The C-F stretching modes are typically strong and appear in the 1100-1300 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Ring Vibrations: Various in-plane and out-of-plane bending vibrations of the benzene (B151609) ring and its substituents occur at lower wavenumbers.

A representative table of calculated vibrational frequencies for a similar haloaniline, 2-bromo-6-chloro-4-fluoroaniline, illustrates the type of data generated in these studies. researchgate.net

Table 1: Selected Calculated Vibrational Frequencies for an Analogous Haloaniline

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31+G(d,p)) | Assignment |

|---|---|---|

| ν(N-H) asym | 3505 | Asymmetric NH₂ Stretch |

| ν(N-H) sym | 3418 | Symmetric NH₂ Stretch |

| β(N-H) | 1625 | NH₂ Scissoring |

| ν(C-C) | 1578 | Aromatic Ring Stretch |

| ν(C-F) | 1240 | C-F Stretch |

| ν(C-Br) | 610 | C-Br Stretch |

UV-Visible Absorption Spectra using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating the electronic absorption spectra of molecules. mdpi.com This approach calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the UV-Visible bands.

For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* and n → π* electronic transitions. Computational studies on similar molecules, including fluorinated aniline (B41778) derivatives and compounds containing a 4-Bromo-2-fluorophenyl group, often use functionals like B3LYP or B3PW91 with extended basis sets such as 6-311++G(d,p) to predict the spectra. mdpi.combohrium.com The calculations are typically performed in a solvent environment using a continuum model like the Polarizable Continuum Model (PCM) to provide more realistic results.

The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations. For this compound, the primary absorption bands are expected to arise from charge-transfer excitations involving the aniline moiety and the halogen substituents. mdpi.com

Table 2: Predicted UV-Visible Absorption Data for an Analogous Aromatic Amine

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|

| 339 | 0.12 | HOMO-1 → LUMO |

| 295 | 0.08 | HOMO → LUMO |

| 254 | 0.25 | HOMO-2 → LUMO+1 |

Data is illustrative and based on findings for similar complex aniline derivatives. mdpi.com

NMR Chemical Shift Predictions

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common and reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net

The process involves first optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-31G(d)). Subsequently, the GIAO calculation is performed on the optimized structure to yield the nuclear magnetic shielding tensors. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, the predicted chemical shifts would be highly sensitive to the electronic environment around each nucleus. The electron-withdrawing fluorine atoms and the bromine atom, along with the electron-donating amino group, would cause characteristic shifts in the aromatic proton and carbon signals. Comparing calculated shifts with experimental data can confirm the molecular structure and assignment of signals. researchgate.net

Table 3: Representative Predicted ¹³C NMR Chemical Shifts

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| C1-NH₂ | ~140-150 |

| C2-F | ~145-155 (JCF) |

| C3-F | ~130-140 (JCF) |

| C4-Br | ~100-110 |

| C5-H | ~115-125 |

| C6-F | ~150-160 (JCF) |

Note: Values are estimates based on general substituent effects and data for similar haloanilines. JCF indicates coupling to fluorine.

Thermochemical Property Calculations

Computational chemistry provides reliable estimates of key thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity. High-level composite methods like G3MP2B3 or standard DFT calculations can be used to determine these values for gas-phase molecules. nih.gov

Other thermodynamic functions, including entropy (S) and heat capacity (C_v), can be calculated from the vibrational frequencies obtained through DFT. These properties are essential for predicting the molecule's behavior under different temperature and pressure conditions.

Table 4: Calculated Thermodynamic Properties for a Fluoroaniline Isomer

| Property | Calculated Value | Method |

|---|---|---|

| Enthalpy of Formation (gas, 298.15 K) | -315.5 kJ·mol⁻¹ | G3MP2B3 |

| Entropy (S) | 345.2 J·mol⁻¹·K⁻¹ | B3LYP/6-31+G(d,p) |

| Heat Capacity (C_v) | 110.8 J·mol⁻¹·K⁻¹ | B3LYP/6-31+G(d,p) |

Data from a study on trifluoroaniline isomers. nih.gov

Nonlinear Optical (NLO) Properties Investigations

Aniline derivatives are of significant interest for applications in nonlinear optics (NLO) due to their potential for large second- and third-order optical nonlinearities. Computational studies are instrumental in predicting the NLO properties of molecules like this compound. These properties are governed by the molecular response to a strong electromagnetic field.

Key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT methods, often with the B3LYP functional. researchgate.net The presence of both electron-donating (amino) and electron-withdrawing (halogen) groups on the π-conjugated benzene ring can lead to significant intramolecular charge transfer (ICT), which enhances the hyperpolarizability. researchgate.net

The calculated values are often compared to a standard NLO material, such as urea, to gauge their potential. A large β value indicates a strong second-order NLO response, making the material a candidate for applications like frequency doubling. semanticscholar.org

Table 5: Calculated NLO Properties for an Analogous Haloaniline

| Property | Calculated Value (B3LYP) |

|---|---|

| Dipole Moment (μ) | 2.5 Debye |

| Mean Polarizability (α) | 15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 5.8 x 10⁻³⁰ esu |

Values are illustrative and based on calculations for similar bromo- and fluoro-substituted anilines. researchgate.net

Adsorption Behavior and Surface Interactions (e.g., with Nanomaterials)

Understanding the interaction of this compound with surfaces is crucial for applications in catalysis, sensing, and environmental remediation. DFT calculations can model the adsorption of this molecule onto various surfaces, such as graphene, carbon nanotubes, or metallic nanoparticles.

These simulations typically involve calculating the adsorption energy to determine the strength and stability of the interaction. The analysis focuses on the nature of the binding, which can be physisorption (driven by van der Waals forces) or chemisorption (involving covalent bond formation). The geometry of the adsorbed molecule, including its distance and orientation relative to the surface, is also determined.

For this compound, the amino group can act as a Lewis base, potentially donating electrons to or forming hydrogen bonds with the surface. The halogen atoms can also participate in halogen bonding or other non-covalent interactions. The aromatic ring can engage in π-π stacking interactions with graphitic surfaces. While specific computational studies on the adsorption of this compound are not widely available, the established methodologies allow for a predictive understanding of its surface behavior.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

4-Bromo-2,3,6-trifluoroaniline is a valuable intermediate in multistep organic synthesis due to its distinct reactive sites. The amino (-NH₂) group can be readily transformed into a wide array of other functional groups or used as a nucleophile for building larger molecular scaffolds. For instance, it can undergo diazotization to be replaced by other substituents, or it can be acylated or alkylated to introduce new side chains.

Simultaneously, the bromine atom provides a handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. The presence of the three fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, affecting the reactivity of the adjacent functional groups and often enhancing the metabolic stability and binding affinity of the final target molecules. nih.govresearchgate.net While specific, large-scale syntheses of commercial drugs starting from this exact aniline (B41778) are not prominently documented in public literature, its structural motifs are found in advanced intermediates for pharmaceuticals and agrochemicals. For example, related compounds like 4-bromo-3-(trifluoromethyl)aniline (B1346880) serve as crucial intermediates in the synthesis of pharmaceuticals like the prostate cancer drug Enzalutamide and the multiple sclerosis medication Siponimod. guidechem.com This highlights the established role of bromo-fluoroaniline scaffolds as pivotal components in the construction of complex, high-value organic molecules.

Building Block for Novel Chemical Reactions and Methodologies Development

The development of new synthetic methods is crucial for advancing chemical sciences, and substrates with unique electronic and steric properties are essential for this research. This compound serves as an excellent building block for developing and testing novel chemical reactions. The electron-deficient nature of the aromatic ring, caused by the trifluoro-substitution, makes it susceptible to certain types of nucleophilic aromatic substitution reactions. nii.ac.jp

Furthermore, the presence of both an amino group and a bromo group on this electron-poor ring allows for the exploration of regioselective reactions. Chemists can develop new catalytic systems or reaction conditions to selectively target one site in the presence of the other, leading to the creation of novel synthetic methodologies. louisville.edu The compound can be used to probe the limits and scope of new cross-coupling protocols, amination techniques, or reactions that are sensitive to the electronic environment of the substrate.

Precursor for Bioactive Compound Development in Medicinal Chemistry Research

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.netnih.gov this compound is an attractive starting material for the synthesis of new bioactive compounds.

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery where the biological activity of a compound is correlated with its chemical structure. nih.gov this compound provides a rigid scaffold that can be systematically modified to probe these relationships.

A hypothetical SAR study involving this compound would proceed as follows:

Derivatization of the Amino Group: The -NH₂ group can be converted into a library of amides, sulfonamides, or secondary/tertiary amines by reacting it with various acyl chlorides, sulfonyl chlorides, or alkyl halides.

Substitution of the Bromo Group: The bromine atom can be replaced with a wide range of substituents (e.g., alkyl, aryl, heteroaryl groups) using cross-coupling reactions.

Each new derivative is then tested for a specific biological activity. The resulting data allows medicinal chemists to build a 3D-QSAR (Quantitative Structure-Activity Relationship) model, identifying which structural features enhance or diminish the desired effect. mdpi.com For example, analysis might reveal that a bulky, hydrophobic group at the 4-position (replacing bromine) combined with a hydrogen-bond-donating amide at the 1-position is optimal for binding to a specific enzyme's active site.

| Modification Site | Reaction Type | Potential New Groups | Purpose in SAR Study |

| Amino Group | Acylation, Sulfonylation, Alkylation | Amides, Sulfonamides, Secondary/Tertiary Amines | Explore hydrogen bonding and steric interactions. |

| Bromo Group | Suzuki Coupling, Sonogashira Coupling | Aryl, Heteroaryl, Alkynyl groups | Probe hydrophobic pockets and extend the molecular scaffold. |

A chemical probe is a small molecule used to study biological systems. acs.org The fluorine atoms in this compound make it and its derivatives particularly useful in this context. Since ¹⁹F is a naturally rare isotope with a nuclear spin of ½, it can be detected with high sensitivity and no background noise using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netst-andrews.ac.uk

By incorporating this trifluoroaniline moiety into a larger molecule, such as a potential drug or a peptide, researchers can create a powerful chemical probe. nih.gov This ¹⁹F-labeled probe can then be used to:

Monitor Drug-Target Engagement: Changes in the ¹⁹F NMR signal upon binding to a target protein can confirm interaction and provide information about the local chemical environment.

Study Protein Conformation: The ¹⁹F signal can be sensitive to conformational changes in the protein, providing insights into its mechanism of action.

Track Metabolism: The fate of a drug molecule within a cell or organism can be followed by tracking its unique ¹⁹F NMR signature.

Non-covalent interactions, such as π-π stacking and cation-π interactions, are critical for the binding of ligands to protein receptors. nih.govchemrxiv.org The electron density of an aromatic ring is central to the strength of these interactions. By replacing hydrogen atoms with highly electronegative fluorine atoms, the quadrupole moment of the aromatic ring is inverted, making the face of the ring electron-poor instead of electron-rich.